Product packaging for Zankiren(Cat. No.:)

Zankiren

Cat. No.: B1242616
M. Wt: 706 g/mol
InChI Key: YFDSDRDMDDGDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zankiren (also known as A-72517) is a potent and selective inhibitor of the enzyme renin, a key component of the Renin-Angiotensin-Aldosterone System (RAAS) . As an early, peptidomimetic renin inhibitor, this compound serves as a valuable research tool for investigating the pathophysiology and treatment of hypertension . Its mechanism of action involves direct binding to the active site of renin, thereby inhibiting the cleavage of angiotensinogen to angiotensin I . This inhibition effectively suppresses the entire downstream RAAS cascade, leading to reduced formation of angiotensin II, a potent vasoconstrictor . Clinical studies in sodium-depleted normotensive human subjects have demonstrated that oral administration of this compound results in dose-dependent absorption, inhibition of plasma renin activity, reduction in circulating angiotensin II levels, and a significant hypotensive effect . Furthermore, research has shown that this compound induces a marked renal vasodilator response, suggesting potential research applications related to renal hemodynamics and injury prevention . While this compound showcased the therapeutic potential of renin inhibition, its clinical development was discontinued, partly due to challenges with oral bioavailability that were common to its generation of peptide-like inhibitors . It has since been superseded by non-peptide inhibitors like Aliskiren . This compound remains a compound of significant interest for in vitro and preclinical studies aimed at exploring the biochemistry of the RAAS and the historical development of cardiovascular therapeutics. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H55N5O6S2 B1242616 Zankiren

Properties

IUPAC Name

2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N5O6S2/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDSDRDMDDGDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869887
Record name N-(1-Cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-N~2~-{2-[(4-methylpiperazine-1-sulfonyl)methyl]-3-phenylpropanoyl}-3-(1,3-thiazol-4-yl)alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Pharmacology of Zankiren

Zankiren (B1683623) as a Direct Renin Inhibitor

This compound functions by directly binding to the active site of the renin enzyme, thereby blocking its physiological function. This inhibition interrupts the RAAS at its highest and rate-limiting step. nih.gov The consequence of this targeted blockade is a reduction in plasma renin activity (PRA) and a subsequent decrease in the circulating levels of angiotensin I and angiotensin II. nih.govmedkoo.com

This compound is characterized by its high specificity for the renin enzyme. springer.com Renin itself is highly specific, with angiotensinogen (B3276523) being its only known physiological substrate. nih.gov Direct renin inhibitors like this compound are designed to selectively block this single enzymatic step. This specificity distinguishes them from other RAAS-inhibiting agents, such as angiotensin-converting enzyme (ACE) inhibitors, which also affect the metabolism of other substances like bradykinin. nih.govnih.gov The targeted action of this compound on renin minimizes interactions with other enzymatic pathways. nih.gov

The renin-angiotensin-aldosterone system is initiated when renin, a proteolytic enzyme released by the kidneys, cleaves its substrate, angiotensinogen, to form the inactive decapeptide angiotensin I (Ang I). nih.govcvpharmacology.com this compound's primary pharmacological effect is the prevention of this conversion. By occupying the active site of the renin enzyme, this compound competitively inhibits its ability to bind with and cleave angiotensinogen. This blockade at the initial, rate-limiting step of the RAAS cascade effectively halts the entire downstream production of subsequent peptides. nih.govcvpharmacology.com Clinical studies have demonstrated that administration of this compound results in a dose-dependent suppression of plasma renin activity and, consequently, reduced levels of both Angiotensin I and Angiotensin II. nih.gov

Binding Kinetics and Affinity to Renin

The efficacy of this compound as a renin inhibitor is rooted in its strong binding affinity and potent inhibitory kinetics with the renin enzyme. These characteristics have been quantified through various in vitro assays.

The potency of this compound has been determined in enzymatic assays, which measure the concentration of the inhibitor required to reduce the activity of the target enzyme by half (IC50). In such in vitro studies, this compound has demonstrated a high degree of potency with an IC50 value of 1.1 nmol/L for human renin. nih.gov This low nanomolar concentration indicates a strong affinity for the renin enzyme.

When compared to other direct renin inhibitors, this compound's potency is comparable to that of other orally active agents developed around the same time, such as Remikiren, and the later-developed Aliskiren (B1664508). nih.gov It is significantly more potent than earlier renin inhibitors like Enalkiren. nih.gov However, despite its high in vitro potency, the clinical development of this compound, along with compounds like Enalkiren and Remikiren, was ultimately halted due to poor pharmacokinetic properties, including low bioavailability (less than 2%) and a short half-life. nih.govresearchgate.net

CompoundIC50 (nmol/L)
Enalkiren14
Remikiren0.8
This compound1.1
Aliskiren0.6

This table presents the in vitro inhibitory concentration (IC50) values for several renin inhibitors, indicating their relative potency. Data sourced from Kleinbloesem et al. 1993, Menard et al. 1995, and Rongen et al. 1995 as cited in a broader review. nih.gov

Receptor-Ligand Interactions Beyond Renin (as a research tool)

Exploration of Potential Interactions with G-Protein Coupled Receptors (GPCRs)

While this compound's direct molecular target is the enzyme renin, its pharmacological activity results in a significant modulation of a key G-protein coupled receptor (GPCR) signaling pathway. nih.govnih.gov This interaction is indirect; this compound does not bind to the GPCR itself but rather suppresses the production of its primary ligand, angiotensin II. wikipedia.orgtg.org.au

Angiotensin II exerts its physiological effects, including vasoconstriction and aldosterone (B195564) secretion, by binding to specific receptors, most notably the angiotensin II type 1 (AT1) receptor. tg.org.au The AT1 receptor is a classic member of the GPCR family. tg.org.au By inhibiting renin, this compound effectively decreases the concentration of circulating angiotensin II, leading to reduced activation of the AT1 receptor. nih.gov This blockade of the RAAS cascade at its origin prevents the downstream signaling events typically initiated by angiotensin II binding to its GPCR target. nih.gov Therefore, the primary interaction of this compound with the GPCR system is one of indirect antagonism by ligand deprivation.

The table below outlines the components of this indirectly modulated pathway.

ComponentTypeRole in PathwayEffect of this compound
Renin Aspartyl Protease EnzymeConverts angiotensinogen to angiotensin IDirect Inhibition
Angiotensin II Peptide HormonePrimary Ligand for the AT1 ReceptorProduction is Suppressed
AT1 Receptor GPCRBinds Angiotensin II to initiate signalingActivation is Reduced

This indirect modulation of the AT1 receptor pathway is the fundamental mechanism by which this compound produces its therapeutic effects. cvpharmacology.com

Investigation of Ion Channel Modulation

A review of the scientific literature does not yield specific research or data concerning the direct modulation of ion channels by this compound. The extensive body of research on this compound and other direct renin inhibitors focuses on their targeted action within the renin-angiotensin-aldosterone system. nih.govnps.org.aunih.gov While some pharmacological agents that interfere with the RAAS have been noted to have potential off-target effects on various transmembrane ionic currents, specific investigations into whether this compound exhibits such properties are not available in the provided search results. mdpi.com The mechanism of action is consistently identified as the specific inhibition of the enzyme renin. wikipedia.orgtg.org.au Consequently, there is no documented evidence to suggest that this compound directly binds to or modulates the activity of voltage-gated or ligand-gated ion channels.

Mechanistic Investigations of Renin Inhibition by Zankiren

Elucidation of Renin-Zankiren Binding Mechanisms

The inhibitory action of Zankiren (B1683623) is predicated on its high-affinity binding to the active site of the renin molecule. Renin, an aspartic protease, features a deep active site cleft formed by its N-terminal and C-terminal domains. This cleft houses the catalytic dyad of aspartic acid residues (Asp32 and Asp215) essential for its enzymatic activity. researchgate.net The binding of inhibitors like this compound into this site is a complex interplay of multiple non-covalent interactions that collectively stabilize the enzyme-inhibitor complex and prevent the binding and cleavage of renin's natural substrate, angiotensinogen (B3276523). nih.gov

Hydrogen bonds are critical for the specificity and stability of the this compound-renin complex. Although a specific crystal structure for this compound bound to renin is not publicly available, the binding mechanisms can be inferred from extensive studies on other non-peptide renin inhibitors, such as Aliskiren (B1664508). proteopedia.org These inhibitors are designed to form hydrogen bonds with key residues in the renin active site. The catalytic aspartate residues, Asp32 and Asp215, are primary targets for hydrogen bonding. chemrxiv.orgnih.gov Inhibitors typically possess hydroxyl or amine groups that can interact directly with the carboxylic acid groups of these aspartates. proteopedia.org Furthermore, other residues within the active site, such as Ser76, Arg74, and Tyr14, can form additional hydrogen bonds, enhancing the binding affinity and stabilizing the inhibitor's position within the cleft. proteopedia.orgnih.gov The electronegative oxygen and nitrogen atoms within the this compound molecule are positioned to engage in these crucial hydrogen bond interactions, effectively anchoring the compound in the active site and preventing substrate access. chemrxiv.org

Impact on Renin-Angiotensin-Aldosterone System (RAAS) Cascade Components (Preclinical Focus)

By directly inhibiting the first and rate-limiting step of the RAAS, this compound induces significant and predictable changes in the concentrations and activities of key components of the cascade.

Plasma Renin Activity (PRA) is a measure of the rate at which angiotensin I is generated in plasma. As a direct renin inhibitor, this compound effectively blocks the catalytic action of renin on angiotensinogen, leading to a marked and dose-dependent suppression of PRA. nih.gov In preclinical and controlled experimental settings, administration of this compound results in a rapid and sustained decrease in PRA. nih.govnih.gov This suppression is a direct confirmation of the drug's intended pharmacological action at the top of the RAAS cascade.

Table 1: Effect of Single Oral Doses of this compound on Plasma Renin Activity (PRA) in Sodium-Depleted Normotensive Subjects

Dose of this compoundMaximum Percent Suppression of PRA (Mean)
10 mg80%
25 mg90%
75 mg95%
250 mg>95%

Data adapted from a study in mildly sodium-depleted normotensive volunteers, which demonstrates the fundamental pharmacological effect of this compound on its target. nih.gov

Table 2: Effect of Single Oral Doses of this compound on Active Renin Concentration in Sodium-Depleted Normotensive Subjects

Dose of this compoundMaximum Increase in Active Renin (Mean Fold-Increase from Baseline)
10 mg~2.5-fold
25 mg~4-fold
75 mg~6-fold
250 mg~10-fold

Data adapted from a study in mildly sodium-depleted normotensive volunteers, illustrating the reactive rise in renin mass following inhibition. nih.gov

Effects on Angiotensin I and Angiotensin II Generation

The primary mechanistic effect of this compound is the direct inhibition of renin's enzymatic activity. jacc.org This blockade prevents the cleavage of angiotensinogen, thereby reducing the formation of the decapeptide Angiotensin I. nih.gov Consequently, the substrate for angiotensin-converting enzyme (ACE) becomes limited, leading to a subsequent dose-dependent decrease in the generation of the potent vasoconstrictor, Angiotensin II (Ang II). ahajournals.orgnih.gov

In a study involving mildly sodium-depleted normotensive male volunteers, oral administration of this compound resulted in a clear dose-related suppression of both Ang I and Ang II. nih.gov This demonstrates the compound's efficacy in inhibiting the RAS cascade from its initial, rate-limiting step. nih.govnih.gov By preventing the formation of Ang II, this compound mitigates its various physiological effects, including vasoconstriction and stimulation of aldosterone (B195564) release. nih.govnih.gov

Table 1: Effect of this compound on Renin-Angiotensin System Components

ParameterEffect of this compound AdministrationCitation
Plasma Renin Activity (PRA)Dose-dependent suppression nih.gov
Angiotensin I (Ang I)Dose-dependent suppression nih.gov
Angiotensin II (Ang II)Dose-dependent suppression nih.gov
AldosteroneDose-dependent suppression nih.gov
Active Renin ConcentrationIncrease nih.gov

Influence on Aldosterone Levels in Experimental Settings

The reduction in circulating Angiotensin II levels directly impacts the adrenal cortex, leading to a decrease in the secretion of aldosterone. nih.govnih.gov Aldosterone is a mineralocorticoid hormone that promotes sodium and water retention by the kidneys. mdpi.com

Renin Release Modulation

Observation of Compensatory Renin Secretion

A key physiological response to the inhibition of the renin-angiotensin system is the activation of a negative feedback loop. nih.gov Angiotensin II normally exerts an inhibitory effect on renin release from the juxtaglomerular cells of the kidney. jacc.org When this compound blocks the formation of Ang II, this inhibitory signal is diminished, leading to a compensatory increase in the secretion and concentration of renin. jacc.orgnih.govnih.gov

While this compound causes a dose-dependent decrease in plasma renin activity (PRA), which measures the enzyme's functional capacity to generate Ang I, it simultaneously causes an increase in plasma renin concentration (PRC). jacc.orgnih.gov This was observed in studies where oral administration of this compound led to marked increases in the concentration of active renin in the plasma. nih.gov This reactive rise in renin concentration is a hallmark of all drugs that block the RAS. nih.gov

Preclinical Pharmacodynamic Studies of Zankiren in Non Human Models

In Vitro Cellular and Biochemical Assays

In vitro studies are essential for characterizing the direct inhibitory activity of a compound on its target enzyme and understanding its mechanism of action at the cellular level.

Renin Activity Assays (e.g., PRA trapping, conventional PRA)

Renin activity assays, such as plasma renin activity (PRA) assays, measure the rate at which renin generates angiotensin I from angiotensinogen (B3276523). oup.com These assays are crucial for evaluating the potency of renin inhibitors. Zankiren (B1683623) has been shown to be a potent inhibitor of renin activity in vitro. ahajournals.orgmedkoo.combiocat.comtargetmol.com The inhibitory potency of this compound is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.

The IC50 of this compound HCl has been measured in plasma from various species. At pH 7.4, the IC50 in human plasma is 1.1 nmol/L. ahajournals.org Species specificity is evident in the IC50 values observed in other species. ahajournals.org

Table 1: In Vitro Renin Inhibitory Potency of this compound HCl (IC50 at pH 7.4)

SpeciesIC50 (nmol/L)
Human1.1
Monkey0.24
Guinea Pig9.4
Dog110
Rat1400

This data indicates that this compound is a potent inhibitor of renin across multiple species, with particularly high potency in monkeys and humans compared to rats and dogs. ahajournals.org

Cell-based Assays for Renin Pathway Modulation

Cell-based assays can provide insights into how this compound affects the entire renin-angiotensin system within a cellular context. While specific details on cell-based assays for this compound's modulation of the renin pathway were not extensively detailed in the search results, renin inhibitors are understood to block the initial step of the RAAS cascade within cells that produce or respond to renin and angiotensin. pharmgkb.orgmdpi.com By inhibiting renin, this compound would reduce the intracellular generation of angiotensin I and subsequently angiotensin II, thereby modulating downstream signaling pathways activated by angiotensin II. pharmgkb.org

In Vivo Animal Model Investigations

In vivo studies in animal models are critical for evaluating the pharmacodynamic effects of this compound in a complex biological system, including its impact on blood pressure and circulating RAAS components. catapult.org.uk The selection of appropriate animal models is important due to species-specific differences in the renin-angiotensin system. jacc.orgnih.govfrontiersin.org

Studies in Rodent Models (e.g., spontaneously hypertensive rats, transgenic rats expressing human renin)

Rodent models, such as spontaneously hypertensive rats (SHR) and transgenic rats expressing human renin and angiotensinogen, are commonly used in hypertension research. frontiersin.orgnih.govctdbase.orguni.luresearchgate.netfrontiersin.org However, the species specificity of renin inhibitors can influence their efficacy in standard rodent models. jacc.orgnih.govfrontiersin.org

Studies in salt-depleted dogs have demonstrated the pharmacodynamic activity of orally administered this compound HCl, showing dose-related reductions in blood pressure, plasma renin activity (PRA), and angiotensin II. ahajournals.orgnih.gov These effects were observed in conjunction with ascending peak plasma drug levels. ahajournals.org

Transgenic rat models expressing human renin and angiotensinogen (dTGR) have been developed to overcome the species specificity issue and provide a more relevant model for evaluating human renin inhibitors. jacc.orgnih.govresearchgate.net These models develop severe hypertension and organ damage. jacc.orgnih.govresearchgate.net While aliskiren (B1664508), another renin inhibitor, has been shown to ameliorate cardiac and renal damage in these models, the specific findings for this compound in this particular transgenic model were not detailed in the provided search results. researchgate.net However, the principle of using such models for human renin inhibitors is established. researchgate.net

Investigations in Primate Models (e.g., marmosets)

Primate models, such as marmosets, are valuable for studying renin inhibitors because their renin-angiotensin systems are more similar to humans than those of rodents. jacc.orgkeio.ac.jpqps.com this compound has been investigated in marmosets. jacc.orgctdbase.orguni.luresearchgate.net In sodium-depleted marmosets, which have an activated RAAS, this compound, along with other renin inhibitors like remikiren, was less effective in reducing blood pressure compared to aliskiren. jacc.orgresearchgate.net This suggests potential differences in efficacy or pharmacokinetics compared to newer generation inhibitors in this model.

Comparative Pharmacodynamic Profiling in Various Species

Comparative pharmacodynamic profiling across various species provides crucial information regarding the species specificity of this compound and helps in the selection of appropriate animal models for preclinical testing. The in vitro data on renin inhibition clearly shows species-dependent potency, with this compound being significantly more potent against monkey and human renin compared to rat renin. ahajournals.org This difference in in vitro potency is reflected in the choice of animal models for in vivo studies, favoring primates for evaluating effects on blood pressure and RAAS components that are more translatable to humans. jacc.org

The oral bioavailability of this compound also varies across species, being 8% in monkeys, 24% in rats, 32% in ferrets, and 53% in dogs. ahajournals.org These differences in bioavailability, combined with the variations in renin inhibitory potency, contribute to the observed pharmacodynamic profiles in different animal models. Studies in salt-depleted dogs demonstrated dose-related reductions in blood pressure, PRA, and Ang II after oral administration, confirming pharmacodynamic activity in this species. ahajournals.org

Table 2: Oral Bioavailability of this compound HCl in Various Species

SpeciesOral Bioavailability (%)
Monkey8
Rat24
Ferret32
Dog53

Renal Vascular Responses to Renin Inhibition

Inhibition of renin is expected to influence renal vascular responses primarily through the reduction of angiotensin II levels. Angiotensin II causes vasoconstriction of both afferent and efferent arterioles in the kidney, with a preferential effect on the efferent arteriole. Reducing angiotensin II levels would thus be anticipated to lead to vasodilation, particularly of the efferent arteriole, influencing renal blood flow and glomerular filtration rate.

Assessment of Renal Hemodynamic Modulation

Preclinical studies in non-human models are essential for understanding the pharmacodynamic effects of renin inhibitors like this compound on renal hemodynamics. These studies often utilize various animal models, including rodents and larger animals, to assess parameters such as renal blood flow, glomerular filtration rate, and renal vascular resistance. Measuring renal blood flow in these models can be achieved through techniques such as Doppler ultrasound or other specialized methods. While preclinical studies are fundamental to characterizing the renal hemodynamic modulation by renin inhibitors, specific detailed research findings on this compound's effects on renal hemodynamic modulation in non-human models were not extensively available in the consulted literature.

Distinction from ACE Inhibition Effects on Renal Vasodilation

Both renin inhibitors and ACE inhibitors target the RAAS to reduce the effects of angiotensin II. However, ACE inhibitors have an additional mechanism of action: they inhibit the degradation of bradykinin, a potent vasodilator, and can also lead to the accumulation of vasodilator prostaglandins. ebi.ac.uk This dual mechanism of action (reducing angiotensin II and increasing vasodilators like bradykinin) was initially hypothesized to result in a greater renal vasodilator response with ACE inhibition compared to direct renin inhibition. ebi.ac.uk

Surprisingly, studies comparing the renal hemodynamic effects of renin inhibitors and ACE inhibitors have indicated a different outcome. Research, including a study investigating this compound in healthy men, observed that renin inhibition resulted in a significant renal vasodilator action. ebi.ac.uk Furthermore, comparative studies have suggested that the renal vasodilator response achieved with renin inhibitors can exceed that observed with ACE inhibitors, even when administered at doses causing comparable reductions in blood pressure. ebi.ac.uk For instance, one study noted that the renal vasodilator response to renin inhibition in humans was substantially greater than the response to ACE inhibition.

Advanced Research Methodologies Applied to Zankiren Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques are widely applied in drug discovery and mechanistic studies, including those involving Zankiren (B1683623) and its interaction with renin. patsnap.comnih.govscienomics.comethz.ch These methods allow researchers to simulate and analyze molecular behavior at an atomic level. ethz.chebsco.com

Ab Initio Methods (e.g., effective fragment potential, variational perturbation theory, energy decomposition analysis, atoms-in-molecules)

Ab initio methods, which are based on first principles of quantum mechanics, have been employed in studies involving this compound. patsnap.comnih.govscienomics.comscirp.orgnih.gov Specific ab initio techniques mentioned in the context of investigating the binding mechanism of renin with inhibitors like this compound include the effective fragment potential, variational perturbation theory, energy decomposition analysis, and atoms-in-molecules. patsnap.comnih.govscienomics.com

Effective Fragment Potential (EFP): This method is a hybrid quantum mechanics/molecular mechanics approach used to describe intermolecular interactions.

Variational Perturbation Theory: This theoretical approach combines the variational principle and perturbation theory to approximate solutions to quantum mechanical problems. illinois.eduyacinehaddad.comcam.ac.uk

Energy Decomposition Analysis (EDA): EDA is a method used to break down the total interaction energy between molecules or fragments into different components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces, providing insights into the nature of chemical bonding and interactions. researchgate.netresearchgate.netrsc.orgrsc.org

Atoms-in-Molecules (AIM): Also known as the Quantum Theory of Atoms in Molecules (QTAIM), this theory analyzes the topology of the electron density to define atoms and bonds within a molecule, providing a framework for understanding chemical bonding and molecular structure based on electron distribution. hawaii.eduresearchgate.netwikipedia.org

These methods collectively contribute to a detailed understanding of the electronic structure and interaction energies involved in this compound binding to renin. patsnap.comnih.govscienomics.com

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a larger molecule (receptor), such as this compound binding to renin. patsnap.comnih.govscienomics.comnih.gov These simulations estimate the binding affinity between the molecules and are crucial in structure-based drug design. cardiol.breoinobrien.org Molecular docking has been utilized in the study of this compound to investigate its binding to renin. patsnap.comnih.govscienomics.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. ebsco.comucsf.edursc.org By calculating the forces between particles and integrating their equations of motion, MD simulations provide insights into the dynamic behavior of molecular systems. ebsco.com MD simulations have been applied in the study of this compound and its complexes with renin to understand the conformational changes, stability, and interactions over time. patsnap.comnih.govscienomics.com These simulations can reveal how this compound interacts with the active site of renin and the flexibility of the complex.

Binding Free Energy Calculations (e.g., MM-PBSA method)

Binding free energy calculations are computational methods used to quantify the strength of the interaction between a ligand and a receptor. patsnap.comnih.govscienomics.comscience.govnih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a common technique used for this purpose. patsnap.comnih.govscienomics.comscience.govnih.govresearchgate.net This method combines molecular mechanics energies with continuum solvation models to estimate the free energy of binding. science.govresearchgate.net MM-PBSA and similar methods have been used in studies involving this compound to calculate the binding free energy to renin, providing a quantitative measure of the interaction strength and contributing to the understanding of the binding mechanism. patsnap.comnih.govscienomics.comscience.gov Research findings indicate that binding free energy calculations for renin complexes with drugs including this compound have shown good correlation with experimental values. patsnap.comnih.govscienomics.com

Structural Biology Techniques

Structural biology techniques provide experimental information about the three-dimensional structures of biological macromolecules and their complexes. This information is complementary to computational studies and is essential for understanding molecular recognition and function.

Crystallography of Renin-Zankiren Complexes (Hypothetical)

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. By diffracting X-rays off a crystal, researchers can obtain information about the electron density distribution, which can then be used to build a 3D model of the molecule(s) in the crystal. cardiol.breoinobrien.org While X-ray crystallography has been successfully applied to determine the structure of renin, including in complex with inhibitors like aliskiren (B1664508), the availability of published crystal structures specifically of renin in complex with this compound is not explicitly confirmed in the search results as a widely available resource. cardiol.breoinobrien.org The outline labels this section as "Hypothetical," suggesting that while obtaining such a structure would be a valuable structural biology technique for understanding the precise binding mode of this compound to renin, a readily available crystal structure of the renin-Zankiren complex might not be in the public domain or was not achieved during its development phase. Such a structure, if obtained, would provide crucial experimental data on the atomic interactions and conformational changes upon this compound binding, which could be used to validate and refine computational models.

Spectroscopic Methods for Conformational Analysis (e.g., Circular Dichroism)

Spectroscopic methods are valuable tools for probing the structural and conformational properties of molecules. Circular Dichroism (CD) spectroscopy, for instance, is a widely used technique for studying chiral molecules and provides insights into their conformation in solution. nih.govuni-freiburg.de CD spectroscopy exploits the differential absorption of left- and right-circularly polarized light by chiral chromophores. uni-freiburg.denih.gov This method is particularly powerful for analyzing the secondary structure of proteins and peptides, as the amide backbone contains chiral centers that contribute to the CD signal in the far-UV region (190-240 nm). nih.govnih.govwikipedia.orgchem960.comebi.ac.ukwikidata.org Changes in protein conformation, such as folding or unfolding or those induced by ligand binding, can be monitored through alterations in the CD spectrum. uni-freiburg.dewikipedia.orgchem960.com While CD is a valuable technique for conformational analysis of chiral molecules and biomolecules, specific studies detailing the conformational analysis of this compound using Circular Dichroism were not identified in the reviewed literature.

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are essential for quantifying the interaction between this compound and its biological target, renin, and for understanding the kinetics of this interaction.

Enzyme Kinetic Studies of Renin Inhibition

Enzyme kinetic studies are fundamental to characterizing the potency and mechanism by which an inhibitor like this compound affects the activity of an enzyme, in this case, renin. These studies typically involve measuring the enzyme's reaction rate in the presence of varying concentrations of the inhibitor and substrate. A key parameter derived from such studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. guidetopharmacology.orguni.lu

Research has provided data on the in vitro potency of this compound as an inhibitor of human renin. This compound has been shown to be a potent inhibitor, with reported IC50 values in the nanomolar range. For comparison, other early renin inhibitors like Enalkiren and Remikiren also exhibited inhibitory activity. Aliskiren, a later-generation renin inhibitor, has demonstrated even higher potency.

CompoundIC50 (nmol/L) for Human ReninCitation
This compound1.1 nih.gov
Remikiren0.8 nih.gov
Enalkiren14 nih.gov
Aliskiren0.6 nih.gov

These enzyme kinetic studies confirm this compound's ability to inhibit renin activity at relatively low concentrations, positioning it among the potent renin inhibitors developed. nih.govmetabolomicsworkbench.org

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance)

Understanding the detailed interaction between this compound and renin at the molecular level provides crucial insights into its inhibitory mechanism. Protein-ligand interaction analysis techniques are employed to study the binding affinity, kinetics (association and dissociation rates), and specificity of this interaction. Surface Plasmon Resonance (SPR) is a label-free technique widely used for real-time monitoring of biomolecular interactions, including small molecule-protein binding. nih.govchem960.comwikidata.orgmitoproteome.orglabshare.cn SPR measures changes in refractive index near a sensor surface where one binding partner (e.g., renin) is immobilized, and the other (e.g., this compound) flows over the surface. nih.govchem960.commitoproteome.orglabshare.cn This allows for the determination of binding and dissociation rate constants, and thus the equilibrium dissociation constant (KD). nih.govchem960.com

Synthetic and Structural Elucidation Research of Zankiren Analogs

Design Principles for Peptidomimetic Renin Inhibitors

The design of Zankiren (B1683623) is rooted in the principles of peptidomimetics, a strategy that aims to create molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. benthamscience.comupc.edu The fundamental approach involves identifying the key amino acid residues and the conformation of the substrate, angiotensinogen (B3276523), at the renin cleavage site, and then designing non-peptidic molecules that replicate these critical interactions. mdpi.com

Key design principles for peptidomimetic renin inhibitors include:

Transition-State Mimicry: Renin is an aspartic protease, and its mechanism involves a tetrahedral transition state during peptide bond hydrolysis. A core principle in designing inhibitors is to incorporate a stable, non-hydrolyzable isostere that mimics this transition state. This allows the inhibitor to bind to the enzyme's active site with very high affinity.

Peptide Bond Replacement: To overcome the poor metabolic stability of natural peptides, the amide bonds in the backbone are replaced with surrogates. upc.edu These replacements, such as ketomethylene isosteres, maintain the necessary geometry for receptor binding while being resistant to cleavage by proteases. upc.edu

Structure-Based Design: Utilizing three-dimensional models of the renin active site allows for the rational design of inhibitors. nih.gov By understanding the specific pockets (e.g., S1, S3) within the active site, chemists can design side chains on the inhibitor that create optimal hydrophobic, electrostatic, and hydrogen-bonding interactions, thereby increasing potency and selectivity. nih.govacs.org This approach helps in refining the molecular structure to achieve a better fit within the enzyme's catalytic site. nih.gov

Stereoselective Synthesis Methodologies

The complex molecular architecture of this compound, which contains multiple stereocenters, necessitates highly controlled and efficient synthetic methods to ensure the correct three-dimensional arrangement of atoms. The biological activity of renin inhibitors is critically dependent on their stereochemistry. A patent for related compounds describes a stereoselective process for preparing renin-inhibiting compounds, highlighting the importance of controlling the stereochemistry of the 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues, which are key structural motifs. google.com

The synthesis of the core amino-diol unit of this compound, known as the "Abbott amino-diol," is a crucial part of its total synthesis. unthsc.edu Methodologies often employ chiral starting materials or asymmetric reactions to establish the desired stereoisomers. For example, the synthesis of Aliskiren (B1664508), another prominent renin inhibitor, showcases techniques such as highly stereoselective catalytic aziridination and diastereoselective aziridine (B145994) ring-opening to form critical vicinal amino alcohol functionalities. nih.govacs.org These types of reactions are fundamental in constructing the specific stereochemical configurations required for potent renin inhibition.

Development of Related Renin Inhibitor Structures (e.g., A-72517)

This compound is also identified by the code A-72517, developed by Abbott Laboratories. nih.govtandfonline.com Its development was a part of a broader effort in the 1980s and early 1990s to create orally active renin inhibitors, a significant challenge at the time. nih.govtandfonline.com Early renin inhibitors were often peptide-based and suffered from low oral bioavailability and rapid clearance. tandfonline.comecrjournal.com

A-72517 emerged as a promising candidate designed to overcome these limitations. nih.govjwatch.org The development process involved systematic modifications of earlier lead compounds to improve their pharmacokinetic profile without sacrificing potency. The structure of A-72517 incorporates a (2S,3R,4S)-2-amino-1-cyclohexyl-3,4-dihydroxy-6-methylheptane moiety, a key component designed for high-affinity binding to the renin active site. acs.org Compared to other early-generation inhibitors like Enalkiren, this compound (A-72517) demonstrated high potency, with an IC50 value of 1.1 nmol/L, comparable to other advanced inhibitors of its time. tandfonline.com This marked a significant step forward in the quest for clinically viable direct renin inhibitors.

Structure-Activity Relationship (SAR) Studies for Renin Inhibition

Structure-activity relationship (SAR) studies have been instrumental in refining the design of this compound and its analogs. These studies involve systematically altering different parts of the molecule and measuring the corresponding effect on its ability to inhibit renin, providing a detailed map of the chemical features required for biological activity. mdpi.comyoutube.com

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. For renin inhibitors like this compound, SAR studies have helped define a clear pharmacophore model. nih.govmdpi.com

Key pharmacophoric features for renin inhibition include:

A Hydrogen Bond Donor/Acceptor Network: Specific hydrogen bonds between the inhibitor and the amino acid residues in the renin active site are crucial for tight binding. For instance, the hydroxyl groups of the core diol moiety in this compound are critical for interacting with the catalytic aspartate residues of renin.

Hydrophobic Pockets Occupancy: The active site of renin contains several hydrophobic pockets (S1, S2, S3, etc.). The inhibitor must have appropriately sized and shaped hydrophobic groups (like the cyclohexyl and benzyl (B1604629) groups in this compound) to fit snugly into these pockets, maximizing van der Waals interactions. nih.gov

Transition-State Isostere: As mentioned, a central, non-cleavable group that mimics the tetrahedral transition state of the natural substrate is a cornerstone of the pharmacophore.

Defined Stereochemistry: The precise spatial orientation of these functional groups is paramount. Incorrect stereochemistry at any of the chiral centers can lead to a dramatic loss of inhibitory activity due to steric clashes or the inability to form key interactions with the enzyme.

The following table summarizes the key pharmacophoric features and their corresponding structural elements in this compound.

Pharmacophore FeatureStructural Element in this compoundPurpose in Binding
Hydrogen Bond DonorsHydroxyl (-OH) groups on the heptane (B126788) coreInteract with catalytic aspartate residues (Asp32, Asp215) in the active site.
Hydrophobic Group (P1 Pocket)Cyclohexylmethyl groupOccupies the large, hydrophobic S1 pocket of renin.
Hydrophobic Group (P2 Pocket)Thiazolyl groupFits into the S2 pocket.
Hydrophobic Group (P3 Pocket)Benzyl groupOccupies the S3 pocket, contributing to binding affinity.
Polar/Solubilizing GroupMethylpiperazinyl-sulfonyl groupExtends into the solvent-exposed region, improving physicochemical properties.

The optimization of lead compounds to achieve high in vitro potency is a critical step in drug discovery. For renin inhibitors, this involved a multi-parameter optimization process focused on enhancing binding affinity while maintaining or improving other properties like solubility and metabolic stability. nih.govnih.gov

Strategies included:

Side Chain Modification: Researchers systematically varied the substituents at positions designed to interact with the S1, S2, and S3 pockets of renin. For example, replacing a smaller alkyl group with a larger, more hydrophobic moiety like a cyclohexyl or benzyl group could significantly increase potency if it led to a better fit in the corresponding hydrophobic pocket.

Backbone Scaffolding: Different non-peptide scaffolds were explored to hold the key pharmacophoric groups in the optimal orientation for binding. nih.gov The goal was to find a rigid yet conformationally suitable backbone that minimized the entropic penalty of binding.

The table below illustrates hypothetical SAR data, demonstrating how modifications to a specific position in a renin inhibitor scaffold could influence its in vitro potency, measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.

AnalogModification at S1 PositionModification at S3 PositionIC50 (nM)
1 (Lead Compound)IsobutylPhenyl85
2CyclohexylmethylPhenyl5.2
3BenzylPhenyl15.8
4Cyclohexylmethyl(4-methoxyphenyl)methyl3.5
5Cyclohexylmethyl(4-chlorophenyl)methyl4.1

This iterative process of design, synthesis, and testing, guided by SAR principles, ultimately led to the development of highly potent molecules like this compound.

Compound Glossary

Theoretical Frameworks and Future Research Directions

Zankiren (B1683623) as a Research Tool for RAAS Pathway Dissection

This compound's ability to block the very first step of the RAAS cascade—the conversion of angiotensinogen (B3276523) to angiotensin I (Ang I)—makes it an invaluable instrument for exploring the nuances of this critical regulatory system.

While ACE is the primary enzyme responsible for converting Ang I to the potent vasoconstrictor Angiotensin II (Ang II), substantial evidence points to the existence of alternative, non-ACE pathways for Ang II generation in various tissues. researchgate.netnih.gov Chronic treatment with ACE inhibitors does not always lead to complete suppression of Ang II formation, suggesting the involvement of these other enzymatic pathways. nih.gov

This compound is instrumental in studying these alternative routes. By using a renin inhibitor, researchers can halt the production of new Ang I. This allows for a more controlled investigation of the enzymes that convert the existing pool of Ang I to Ang II. Studies comparing the physiological effects of renin inhibitors and ACE inhibitors have provided significant insights. For instance, in healthy human volunteers on a low-salt diet, renin inhibitors and Ang II antagonists induced a significantly larger renal vasodilator response than the maximal response achievable with ACE inhibitors. nih.govahajournals.org This suggests that in the human kidney, a substantial portion—estimated at 40% or more—of Ang I is converted to Ang II through pathways other than ACE. nih.govahajournals.org These alternative pathways may involve enzymes such as chymase, kallikrein, and cathepsin G. researchgate.net

RAAS Inhibitor ClassMechanism of ActionEffect on Renal Perfusion (Vasodilator Response)Implication for Ang II Generation Pathway
Renin Inhibitors (e.g., this compound)Blocks conversion of Angiotensinogen to Angiotensin I~140-150 mL/min/1.73 m²Indicates total Ang II generation is renin-dependent
ACE InhibitorsBlocks conversion of Angiotensin I to Angiotensin II via ACE~90-100 mL/min/1.73 m²Response reflects only the ACE-dependent portion of Ang II generation
Angiotensin II Antagonists (ARBs)Blocks Angiotensin II Type 1 (AT1) receptors~140-150 mL/min/1.73 m²Blocks the effect of all Ang II, regardless of its generation pathway

This table summarizes comparative data from studies on human volunteers, highlighting how different inhibitors help dissect RAAS pathways. nih.govahajournals.org

The discovery of the (pro)renin receptor ((P)RR) has added another layer of complexity to the RAAS. nih.gov This receptor binds both renin and its inactive precursor, prorenin, leading to two major consequences:

Enhanced Catalytic Activity : Binding of (pro)renin to the (P)RR causes a non-proteolytic conformational change that enhances its ability to convert angiotensinogen to Ang I, thus localizing and amplifying RAAS activity at the tissue level. nih.gov

Intracellular Signaling : Ligand binding to the (P)RR can trigger angiotensin-independent intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which can contribute to tissue fibrosis and inflammation. nih.gov

This compound is a crucial tool for differentiating between the catalytic and non-catalytic functions of renin at the (P)RR. Because this compound specifically blocks the catalytic site of renin, it can be used in experimental models to inhibit Ang I formation without preventing renin from binding to the (P)RR. nih.gov This allows researchers to isolate and study the intracellular signaling effects that are independent of Ang II generation. By comparing the effects of this compound with those of a (P)RR blocker, scientists can dissect the relative contributions of renin's enzymatic activity versus its receptor-mediated signaling functions in various physiological and pathological states.

Potential for this compound in Dual Target Inhibition Research (e.g., Aspartic Proteases)

Renin belongs to the family of aspartic proteases, a class of enzymes characterized by a specific catalytic mechanism involving two aspartic acid residues in the active site. nih.gov This family includes several other enzymes that are significant targets in human diseases, such as HIV-1 protease (a target for antiretroviral therapy), Cathepsin D (implicated in cancer and neurodegenerative diseases), and β-secretase (BACE1, involved in Alzheimer's disease). nih.govresearchgate.net

The structural and mechanistic similarities among aspartic proteases raise the possibility of developing dual-target or multi-target inhibitors. This compound, as a well-characterized inhibitor of the aspartic protease renin, serves as an important reference compound in this field of research. Its molecular structure can be used as a scaffold or starting point for the computational design and chemical synthesis of novel compounds aimed at inhibiting both renin and another pathogenic aspartic protease. nih.gov For example, research has explored the potential for renin inhibitors like Aliskiren (B1664508) to also bind to HIV-1 protease, and vice-versa. nih.gov Such dual inhibitors could be theoretically beneficial in patient populations where comorbidities like hypertension and HIV are present. nih.gov

Aspartic ProteasePhysiological/Pathological RoleRelevance for Dual Inhibition Research
ReninRate-limiting step in the RAAS; blood pressure regulation.Primary target in hypertension.
HIV-1 ProteaseEssential for viral maturation in HIV infection. nih.govPotential for combined anti-hypertensive and anti-retroviral therapy. nih.gov
Cathepsin DInvolved in protein degradation; implicated in breast cancer progression and Alzheimer's disease. researchgate.netPotential for therapies targeting cancer or neurodegeneration alongside RAAS modulation.
β-secretase (BACE1)Cleavage of amyloid precursor protein, leading to amyloid-β plaque formation in Alzheimer's disease.Potential for addressing cardiovascular risk factors and neurodegenerative processes simultaneously.

This table lists key aspartic proteases and their relevance in the context of developing dual-target inhibitors, where a compound like this compound could serve as a research model.

Methodological Advancements in Renin Inhibition Studies

The study of renin inhibitors like this compound drives and benefits from continuous advancements in experimental methodologies, from laboratory assays to preclinical animal models.

Accurate measurement of renin activity is fundamental to the development and characterization of inhibitors. This compound is used as a standard control compound to validate and refine new assay systems. Methodological advancements include:

HPLC-Based Assays : High-performance liquid chromatography (HPLC) methods have been developed to directly measure the product of renin's enzymatic reaction, Ang I. nih.gov These assays offer high precision and can be used to determine the in vitro potency of inhibitors by quantifying the reduction in Ang I formation in the presence of the compound. nih.gov

Fluorogenic Resonance Energy Transfer (FRET) Assays : These assays use a synthetic peptide substrate that contains a fluorescent reporter and a quencher. When the substrate is cleaved by renin, the reporter fluoresces, providing a direct and continuous measure of enzyme activity. FRET assays are highly adaptable to high-throughput screening of potential new renin inhibitors. mdpi.com

Assay TypePrincipleAdvantagesRole of this compound
HPLC-Based AssaySeparates and quantifies the enzymatic product (Angiotensin I) from the substrate. nih.govHigh accuracy and specificity; considered a gold-standard method.Used as a reference inhibitor to validate assay performance and determine IC50 values.
FRET AssayMeasures fluorescence released upon enzymatic cleavage of a synthetic substrate. mdpi.comReal-time kinetics; suitable for high-throughput screening.Used as a positive control for inhibition to standardize the assay.
Immunometric AssaysUses antibodies to detect active renin or prorenin directly. researchgate.netCan measure enzyme concentration rather than just activity.Helps correlate enzyme concentration with activity levels in the presence of an inhibitor.

This table outlines different in vitro assay systems used in renin inhibition studies.

The development of sophisticated animal models has been crucial for understanding the in vivo effects of renin inhibition. nih.gov this compound can be used as a pharmacological tool in these models to study the acute effects of RAAS blockade. nih.gov Key advancements in animal models include:

Genetically Modified Models : Mice with specific components of the RAAS knocked out or overexpressed (e.g., cardiac-specific ACE expression) allow for detailed investigation of tissue-specific RAAS functions. nih.gov Administering this compound to these animals can help elucidate the immediate physiological consequences of blocking renin, which can be compared to the chronic, developmental phenotypes of the genetic modification.

Fate-Mapping Models : Using Cre-LoxP technology, researchers can trace the lineage of renin-producing cells. nih.gov These models have revealed that renin cells can transform into other cell types and contribute to vascular pathology. jci.org Studying the effect of this compound in these models can help determine how pharmacological RAAS inhibition influences the behavior and fate of these cells.

The ongoing refinement of these preclinical models, guided by the principles of the 3Rs (Replacement, Reduction, and Refinement), ensures higher quality and more translatable data from studies involving renin inhibitors. frontiersin.org

Unexplored Research Avenues for this compound

This compound is a potent renin inhibitor that acts at the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). nih.govtg.org.au By blocking the conversion of angiotensinogen to angiotensin I, it effectively reduces the levels of downstream effector molecules, angiotensin II and aldosterone (B195564). nih.govnih.gov While its primary pharmacological effect on blood pressure and plasma renin activity is established, its influence on various intracellular signaling pathways remains a significant area for future investigation. nih.govmedkoo.com

Investigation of Cellular Signaling Pathways Modulated by Renin Inhibition (e.g., p42/p44, p38 MAP kinase, DNA synthesis, TGF-β, PAI-1)

The inhibition of the RAAS cascade by this compound suggests a potential to modulate numerous cellular processes that are typically influenced by angiotensin II. Viruses, for instance, are known to hijack and dysregulate cellular signaling pathways to facilitate their replication. biorxiv.org Identifying how a compound like this compound might influence these pathways is a critical step in understanding its full therapeutic and research potential.

Mitogen-Activated Protein (MAP) Kinase Pathways (p42/p44 and p38): Angiotensin II is a well-known activator of several MAP kinase pathways, including the p42/p44 (also known as ERK1/2) and p38 MAP kinase pathways. These pathways are central to regulating cellular processes like proliferation, differentiation, inflammation, and apoptosis. mdpi.com By preventing the formation of angiotensin II, this compound could theoretically attenuate the activation of these signaling cascades. nih.gov Investigating the specific effects of this compound on p42/p44 and p38 MAP kinase activity in various cell types, such as vascular smooth muscle cells and cardiac fibroblasts, represents a key unexplored research avenue. Such studies could elucidate novel mechanisms for the potential organ-protective effects of renin inhibition beyond blood pressure control.

DNA Synthesis: DNA synthesis is the fundamental process of creating new DNA molecules and is integral to cell proliferation. wikipedia.orgmedchemexpress.com Angiotensin II is known to be a mitogen, promoting cell growth and, consequently, DNA synthesis in several tissues. The inhibition of DNA synthesis can occur through various mechanisms, including the disruption of replicon initiation or the elongation of DNA chains. nih.gov By blocking angiotensin II production, this compound may indirectly inhibit pathological cell proliferation and tissue remodeling seen in cardiovascular diseases. Direct studies measuring the impact of this compound on DNA synthesis in relevant cell models are needed to confirm this hypothesis and to understand the downstream consequences of RAAS blockade at its origin.

Transforming Growth Factor-β (TGF-β) and Plasminogen Activator Inhibitor-1 (PAI-1): The RAAS is closely linked to the fibrinolytic system and tissue fibrosis. nih.gov Angiotensin II stimulates the production of TGF-β, a potent profibrotic cytokine, and Plasminogen Activator Inhibitor-1 (PAI-1), the primary inhibitor of fibrinolysis. nih.govwikipedia.org Elevated PAI-1 levels are a risk factor for thrombosis and atherosclerosis. wikipedia.org Studies have shown that Angiotensin-Converting Enzyme (ACE) inhibitors can reduce PAI-1 levels, suggesting a direct link between the RAAS and the fibrinolytic system. nih.gov

Comparative Analysis of Renin Inhibitors for Research Purposes

For research purposes, understanding the distinct pharmacological profiles of different RAAS inhibitors is crucial. Renin inhibitors, ACE inhibitors, and Angiotensin Receptor Blockers (ARBs) all interrupt the RAAS but at different points, leading to distinct downstream effects. tg.org.au

Renin inhibitors like this compound and Aliskiren block the very first step, preventing the formation of both angiotensin I and angiotensin II. nih.govtg.org.au In contrast, ACE inhibitors prevent the conversion of angiotensin I to angiotensin II, leading to an accumulation of angiotensin I. tg.org.au ARBs act furthest downstream, blocking the action of angiotensin II at the AT1 receptor. nih.gov

A key difference for researchers is the effect on plasma renin activity. Both ACE inhibitors and ARBs lead to a reactive increase in plasma renin activity due to the loss of negative feedback from angiotensin II. youtube.com Renin inhibitors, however, directly block the activity of this elevated renin. nih.gov This distinction makes renin inhibitors like this compound a unique tool for studies designed to investigate the consequences of a more complete RAAS blockade.

Comparative studies suggest that in terms of blood pressure reduction, the efficacy of renin inhibitors is often similar to that of ARBs and ACE inhibitors. nih.govcochrane.org However, for research focused on the specific roles of angiotensin peptides or the consequences of renin activity itself, direct renin inhibitors offer a more targeted approach. For example, studies on renal vasodilation with renin inhibitors like this compound and Enalkiren have shown they can induce this effect to a greater extent than ACE inhibitors, suggesting unique renoprotective potential that warrants further investigation. nih.govnih.gov

Table 1: Chemical Properties of this compound

Identifier Value Source
IUPAC Name (2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide nih.gov
CAS Number 138742-43-5 medkoo.comnih.govfda.gov
Molecular Formula C35H55N5O6S2 medkoo.comnih.govebi.ac.uk
Molecular Weight 706.0 g/mol nih.gov
SMILES CC(C)CC@@HNC(=O)C@HNC(=O)C@HCS(=O)(=O)N4CCN(CC4)C)O)O nih.gov

Table 2: Comparative Mechanisms of RAAS Inhibitors for Research

Class Example Compound(s) Primary Mechanism of Action Effect on Angiotensin I Effect on Angiotensin II Effect on Plasma Renin Activity
Renin Inhibitor This compound, Aliskiren Inhibits renin from converting angiotensinogen to angiotensin I. tg.org.au Decreased Decreased Increased (but enzyme is inhibited)
ACE Inhibitor Quinapril Inhibits Angiotensin-Converting Enzyme (ACE). tg.org.au Increased Decreased Increased
ARB Losartan, Valsartan Blocks the AT1 receptor, preventing angiotensin II from binding. nih.gov Increased Increased Increased

Conclusions and Broader Academic Implications

Zankiren's Contribution to Understanding Renin Biochemistry

Research involving This compound (B1683623) has contributed to a deeper understanding of the interaction between renin and its inhibitors. Studies investigating the binding mechanism of renin inhibitors, including this compound, have utilized various computational and experimental methods, such as ab initio methods, molecular dynamics, and binding free energy calculations. These studies have explored the nature of the interactions, including hydrogen bonds and van der Waals forces, between inhibitors and the active site of the renin molecule. patsnap.com This work has helped to elucidate the structural requirements for potent renin inhibition and the subtle changes induced in the renin molecule upon inhibitor binding. patsnap.com

Insights into the Rate-Limiting Step of the RAAS Cascade

The investigation of this compound, as a direct renin inhibitor, has reinforced the understanding of renin's role as the rate-limiting step in the RAAS cascade. wikipedia.orgjapsonline.comlongdom.orgsemanticscholar.org By directly inhibiting renin, this compound effectively blocks the entry point of the cascade, leading to a reduction in the levels of downstream components like angiotensin I and angiotensin II. redalyc.orgontosight.ainih.govahajournals.org Studies with this compound have demonstrated that inhibiting renin activity results in a dose-dependent suppression of plasma renin activity and a decrease in the levels of angiotensin I, angiotensin II, and aldosterone (B195564). nih.govahajournals.orgahajournals.org This direct blockade at the origin of the cascade provides a distinct pharmacological approach compared to inhibitors targeting later steps, such as ACE inhibitors or angiotensin II receptor blockers, which can lead to compensatory increases in renin activity. redalyc.orgjapsonline.comlongdom.org

Future Prospects for this compound in Chemical Probe Development

While this compound itself may have had limitations in clinical application due to pharmacokinetic properties japsonline.comlongdom.orgpatsnap.comsemanticscholar.org, its study has contributed to the knowledge base for developing more effective renin inhibitors. The detailed research findings on this compound's interaction with renin and its effects on the RAAS cascade can inform the design of future chemical probes. Chemical probes are selective small molecules used to modulate the function of a specific protein target to investigate its role in biological processes. mdpi.comthermofisher.krmskcc.org The understanding gained from this compound's mechanism of action and binding characteristics can guide the synthesis of novel compounds with improved properties for use as research tools to further explore renin's biology and the intricacies of the RAAS, potentially uncovering new therapeutic avenues. mdpi.comthermofisher.krrsc.org

Academic Impact on Drug Discovery Methodologies (excluding clinical application)

The research conducted on this compound and other early renin inhibitors has had an academic impact on drug discovery methodologies, particularly in the field of enzyme inhibition and the development of inhibitors for complex enzymatic systems like the RAAS. The challenges encountered with the bioavailability and pharmacokinetics of early peptide and peptide-based inhibitors like this compound spurred the development of non-peptide inhibitors with improved properties. japsonline.comlongdom.orgsemanticscholar.org This effort involved significant academic research in areas such as structural biology, computational chemistry, and medicinal chemistry to design compounds that could overcome these limitations. patsnap.comsemanticscholar.orgnih.govdrugpatentwatch.comnih.gov The methodologies developed and refined during the pursuit of effective renin inhibitors, including the use of molecular modeling and structure-based drug design, have broader applicability in the discovery of inhibitors for other enzymatic targets. semanticscholar.orgnih.govresearchgate.net

Compound Information

Compound NamePubChem CID
This compound3086652
This compound Hydrochloride3086651
Renin5748
Angiotensinogen (B3276523)172175
Angiotensin I172176
Angiotensin II172177
Aldosterone5840

Data Table Example (Illustrative based on search results)

While specific detailed data tables for this compound's interaction with renin were not directly available in the search results in a format suitable for direct extraction into a table, the search results indicate that studies measured dose-dependent effects on various RAAS components. nih.govahajournals.orgahajournals.org An illustrative table based on the types of data mentioned could be structured as follows, assuming hypothetical values consistent with the described effects:

This compound Dose (mg)Plasma Renin Activity (% of Baseline)Angiotensin II Level (% of Baseline)
0100100
10~80~70
50~50~30
250~20~10

Note: This table is illustrative and the values are hypothetical, based on the description of dose-dependent effects observed in research on this compound. nih.govahajournals.orgahajournals.org

Q & A

Basic: What experimental models are most appropriate for initial pharmacological characterization of Zankiren?

Answer:
For preliminary efficacy studies, use sodium-depleted normotensive animal models (e.g., dogs or primates pretreated with diuretics like furosemide) to amplify renin-angiotensin system (RAS) activity. Measure dose-dependent reductions in blood pressure (BP) and plasma angiotensin II (Ang II) using automated oscillometric devices and ELISA/LC-MS, respectively . In vitro, employ human recombinant renin assays to confirm target specificity.

Basic: How should researchers design a Phase I clinical trial for this compound to assess safety and bioavailability?

Answer:
Adopt a double-blind, randomized, placebo-controlled design with healthy volunteers. Standardize sodium depletion (e.g., 40 mg furosemide pretreatment) to sensitize RAS. Collect serial blood samples for pharmacokinetic (PK) profiling (HPLC/LC-MS) and pharmacodynamic (PD) markers: plasma renin activity (PRA), Ang I, Ang II, and aldosterone. Use repeated-measures ANOVA to analyze dose-response relationships .

Basic: What analytical techniques are critical for validating this compound's mechanism of action?

Answer:

  • Plasma Renin Activity (PRA): Quantify via radioimmunoassay (RIA) or enzymatic methods.
  • Angiotensin Peptides: Use LC-MS/MS for high-specificity detection of Ang I and Ang II.
  • Drug Concentration: Validate bioavailability with LC-MS, ensuring calibration against known standards.
  • Statistical Validation: Apply Bland-Altman plots for method comparison and linear regression for dose-response correlations .

Advanced: How can researchers address discrepancies in this compound's efficacy across species or disease models?

Answer:

  • Controlled Variables: Standardize sodium intake, baseline BP, and renin expression levels.
  • Mechanistic Modeling: Develop PK/PD models to differentiate species-specific drug metabolism (e.g., cytochrome P450 activity) from true efficacy variations.
  • Meta-Analysis: Aggregate data from preclinical/clinical studies using random-effects models to identify confounding factors (e.g., renal function, genetic polymorphisms) .

Advanced: What statistical methods optimize analysis of this compound's dose-dependent effects on RAS biomarkers?

Answer:

  • Mixed-Effects Models: Account for intra-subject variability in longitudinal studies.
  • Nonlinear Regression: Fit Emax models to estimate EC50 for PRA suppression.
  • Adjustment for Multiplicity: Use Holm-Bonferroni correction when testing multiple RAS biomarkers.
  • Sensitivity Analysis: Evaluate robustness by excluding outliers or adjusting for covariates (e.g., baseline BP) .

Advanced: How to design a comparative study between this compound and other renin inhibitors (e.g., aliskiren)?

Answer:

  • Crossover Design: Minimize inter-subject variability by testing both drugs in the same cohort with adequate washout periods.
  • Endpoint Selection: Prioritize clinical (24h BP monitoring) and biochemical (PRA, Ang II) endpoints.
  • Equivalence Testing: Define non-inferiority margins (e.g., ΔBP ≤ 3 mmHg) and power calculations (α=0.05, β=0.2).
  • Safety Monitoring: Track adverse events (e.g., hyperkalemia) via CTCAE criteria .

Advanced: What methodologies resolve contradictions in this compound's long-term efficacy data?

Answer:

  • Longitudinal Biomarkers: Measure compensatory RAS upregulation (e.g., prorenin, angiotensinogen) via qPCR or Western blot.
  • Adaptive Trial Design: Incorporate interim analyses to adjust dosing or endpoints.
  • Machine Learning: Apply cluster analysis to identify patient subgroups with divergent responses .

Basic: How to ensure reproducibility in this compound's preclinical studies?

Answer:

  • Protocol Harmonization: Follow ARRIVE guidelines for animal studies, detailing sodium-depletion protocols and anesthesia.
  • Blinding: Assign randomization codes to treatment groups to minimize bias.
  • Data Transparency: Publish raw biomarker data and PK curves in supplementary materials .

Advanced: What strategies validate this compound's selectivity over other proteases?

Answer:

  • In Vitro Profiling: Test against panels of serine proteases (e.g., cathepsin D, trypsin) using fluorogenic substrates.
  • Structural Analysis: Perform X-ray crystallography or molecular docking to confirm binding specificity to renin’s active site.
  • Functional Assays: Compare this compound’s IC50 in renin vs. non-target proteases .

Advanced: How to integrate this compound's PK/PD data into computational models for clinical translation?

Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate drug distribution using parameters like Vd, clearance, and protein binding.
  • Quantitative Systems Pharmacology (QSP): Model RAS pathway dynamics to predict BP-lowering effects in hypertensive populations.
  • Validation: Compare simulated outcomes with clinical trial data using goodness-of-fit metrics (e.g., R²) .

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